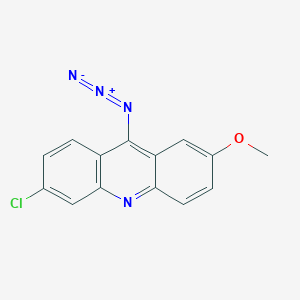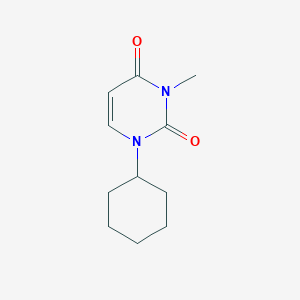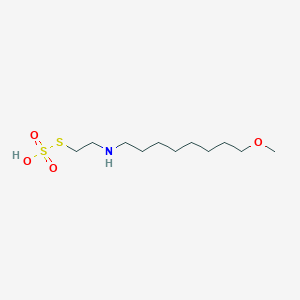
S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate is an organic compound that contains sulfur and nitrogen atoms It is a derivative of thiosulfuric acid and is characterized by the presence of an amino group attached to an octyl chain with a methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate typically involves the reaction of 8-methoxyoctylamine with thiosulfuric acid or its derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and substituted amines. These products can have diverse applications depending on their chemical properties .
Aplicaciones Científicas De Investigación
S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
S-2-(dimethylamino)ethyl thiosulfate: A similar compound with a dimethylamino group instead of an 8-methoxyoctyl group.
Thiosulfuric acid derivatives: Other derivatives of thiosulfuric acid with different substituents on the amino group.
Uniqueness
S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 8-methoxyoctyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
21220-93-9 |
|---|---|
Fórmula molecular |
C11H25NO4S2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
1-methoxy-8-(2-sulfosulfanylethylamino)octane |
InChI |
InChI=1S/C11H25NO4S2/c1-16-10-7-5-3-2-4-6-8-12-9-11-17-18(13,14)15/h12H,2-11H2,1H3,(H,13,14,15) |
Clave InChI |
DWXMWEXVGKTPSE-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



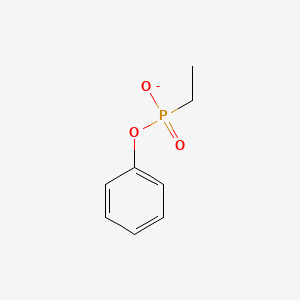
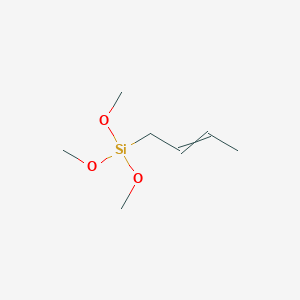
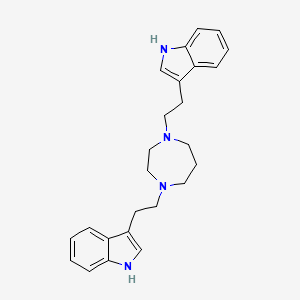

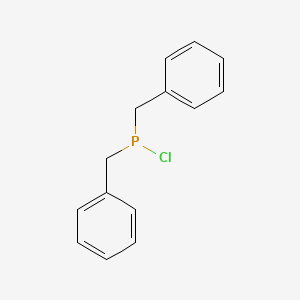
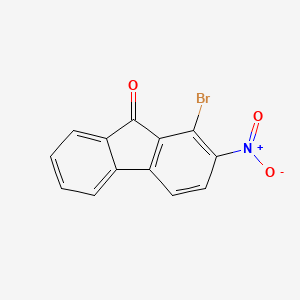

![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)
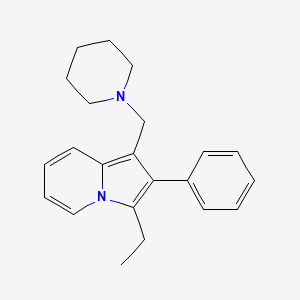
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

